![molecular formula C25H20FNO5 B14955519 5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955519.png)
5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound “5-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic molecule that features multiple functional groups, including a fluorophenyl group, a furan ring, a hydroxy group, and a benzofuran moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including:
Formation of the pyrrol-2-one core: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This might involve a nucleophilic aromatic substitution reaction.
Attachment of the furan-2-ylmethyl group: This could be done through a Friedel-Crafts alkylation reaction.
Incorporation of the benzofuran moiety: This might involve a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group could be oxidized to a ketone using reagents like Jones reagent or PCC.
Reduction: The carbonyl groups could be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group could undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Medicinal Chemistry: Potential as a lead compound for drug development due to its complex structure and multiple functional groups.
Biological Studies: Investigation of its biological activity, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(2-bromophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the fluorophenyl group might confer unique properties, such as increased metabolic stability or altered biological activity compared to its chloro- or bromo- analogs.
Properties
Molecular Formula |
C25H20FNO5 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(4Z)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20FNO5/c1-14-11-16-12-15(8-9-20(16)32-14)23(28)21-22(18-6-2-3-7-19(18)26)27(25(30)24(21)29)13-17-5-4-10-31-17/h2-10,12,14,22,28H,11,13H2,1H3/b23-21- |
InChI Key |
GJDDXZCCCHVVJH-LNVKXUELSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CC=C5F)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CC=C5F)O |
Origin of Product |
United States |
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